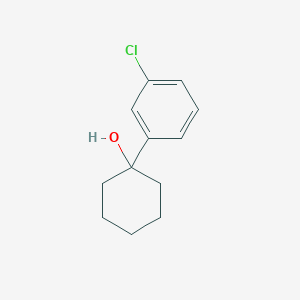
cytidine-5'-triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cytidine-5'-triphosphate is a nucleoside triphosphate with a pyrimidine ring, which is present in RNA. It is a nucleotide derivative involved in phospholipid anabolism in vivo and can cross the blood-cerebrospinal fluid barrier . This compound is a high-energy molecule similar to adenosine triphosphate, but its role as an energy coupler is limited to a smaller subset of metabolic reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
cytidine-5'-triphosphate can be synthesized through various chemical routes. One common method involves the phosphorylation of cytidine monophosphate using phosphorylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium .
Industrial Production Methods
In industrial settings, cytidine triphosphate disodium salt is produced using large-scale fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce the compound. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
cytidine-5'-triphosphate undergoes various chemical reactions, including:
Phosphorylation: It acts as a substrate in the synthesis of RNA by RNA polymerases.
Substitution: It reacts with phosphocholine to produce CDP-choline and diphosphate.
Common Reagents and Conditions
Phosphorylation: Requires phosphorylating agents and catalysts.
Substitution: Involves CTP:phosphocholine cytidylyltransferases.
Major Products
CDP-choline: Formed from the reaction with phosphocholine.
Wissenschaftliche Forschungsanwendungen
cytidine-5'-triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a high-energy molecule in various biochemical reactions.
Biology: Acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation.
Medicine: Involved in the treatment of neuropsychiatric deficits and cerebrovascular diseases.
Industry: Used in the large-scale synthesis of RNA for research and therapeutic purposes.
Wirkmechanismus
cytidine-5'-triphosphate acts as a coenzyme in metabolic reactions, such as the synthesis of glycerophospholipids. It is involved in the activation and transfer of diacylglycerol and lipid head groups. Additionally, it inhibits the enzyme aspartate carbamoyltransferase, which is used in pyrimidine biosynthesis . The compound also serves as a high-energy molecule, similar to adenosine triphosphate, and participates in protein glycosylation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine triphosphate (ATP): Similar high-energy molecule but involved in a broader range of metabolic reactions.
Guanosine triphosphate (GTP): Another nucleoside triphosphate involved in protein synthesis and signal transduction.
Uridine triphosphate (UTP): Involved in carbohydrate metabolism and the synthesis of glycogen.
Uniqueness
cytidine-5'-triphosphate is unique due to its specific role in RNA synthesis and its involvement in the synthesis of glycerophospholipids and protein glycosylation. Unlike adenosine triphosphate, its role as an energy coupler is limited to a smaller subset of metabolic reactions .
Eigenschaften
Molekularformel |
C9H16N3O14P3 |
|---|---|
Molekulargewicht |
483.16 g/mol |
IUPAC-Name |
[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18) |
InChI-Schlüssel |
PCDQPRRSZKQHHS-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B8802910.png)

![Ethyl 2-[trans-4-(Ethylcarbamoyl)cyclohexyl]acetate](/img/structure/B8802927.png)











